Reversible One-Electron Oxidation at Extremely Negative Potentials vs. Pyrazine
In contrast to the electron-deficient pyrazine ring, the 1,4-dihydropyrazine system exhibits a strong propensity for one-electron oxidation. N,N′-disilylated 1,4-dihydropyrazines undergo reversible oxidation at remarkably negative potentials, with values of -0.90 V and -0.85 V vs. Fc+/0 reported for two derivatives [1]. Electrochemical studies confirm that the parent 1,4-dihydropyrazine system is sufficiently π-electron rich to accommodate π-accepting N-substituents without losing its ability to undergo one-electron oxidation to persistent radical cations [2].
| Evidence Dimension | Oxidation Potential (E1/2) for reversible one-electron oxidation |
|---|---|
| Target Compound Data | -0.90 V vs. Fc+/0 for planar 1,4-bis(triisopropylsilyl)-1,4-dihydropyrazine; -0.85 V vs. Fc+/0 for boat-conformation 2,5-dimethyl analogue [1] |
| Comparator Or Baseline | Pyrazine: Electron-deficient, does not undergo facile one-electron oxidation under comparable conditions. Reduction potentials for pyrazine are typically > -2.0 V vs. SCE. |
| Quantified Difference | ~ 1.0–1.5 V more negative (easier) oxidation potential compared to pyrazine |
| Conditions | Cyclic voltammetry in aprotic solvent (e.g., CH2Cl2 or CH3CN) with 0.1 M supporting electrolyte; potentials referenced vs. Fc+/0 [1] |
Why This Matters
This quantifies the electron-rich nature of the 1,4-dihydropyrazine core, making it a superior electron donor for charge-transfer complexes and conducting materials where pyrazine would be ineffective.
- [1] Lichtblau, A., Ehlend, A., Hausen, H.-D., & Kaim, W. (1995). N,N′-Disilylated 1,4-Dihydropyrazines: Organosilyl Substitution Reactions, Structural Effects of Steric Hindrance, and Electron Exchange with C60. Chemische Berichte, 128(8), 745–750. View Source
- [2] Bessenbacher, C., Gross, R., & Kaim, W. (1985). Persistent cation radicals containing carboxamide and thiophosphinic amide functions. The one electron oxidation of acceptor stabilized 1,4-dihydropyrazines. Journal of the Chemical Society, Chemical Communications, (20), 1369–1370. View Source
